4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Description
4-(Dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS: 1432681-71-4) is a pyrrolo[2,3-d]pyrimidine derivative characterized by:
- Position 4: A dimethylamino (-N(CH₃)₂) group, which is electron-donating and enhances solubility in polar solvents.
- Position 7: A methyl (-CH₃) group, providing steric bulk and metabolic stability.
- Position 6: A carboxylic acid (-COOH) moiety, enabling hydrogen bonding and salt formation (e.g., hydrochloride salt, MW 256.68) .
This compound is primarily used in pharmaceutical R&D, with a purity >95% (HPLC) . Its hydrochloride salt is stored at +4°C and shipped at room temperature .
Properties
IUPAC Name |
4-(dimethylamino)-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-13(2)8-6-4-7(10(15)16)14(3)9(6)12-5-11-8/h4-5H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCVHLAGTASHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2N(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced at the 4-position through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced at the 6-position through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-rich pyrrolopyrimidine ring facilitates nucleophilic substitution at the C-2 and C-4 positions. Key examples include:
For example, treatment with POCl₃ in dimethylformamide (DMF) under reflux introduces chlorine atoms at reactive positions, enabling downstream amination or cross-coupling reactions .
Acid-Base Reactions
The carboxylic acid group participates in pH-dependent protonation/deprotonation and salt formation:
-
Protonation : Below pH 3, the carboxylate anion (-COO⁻) is protonated to -COOH, increasing aqueous solubility .
-
Salt Formation : Reacts with HCl to form the hydrochloride salt (molecular weight: 256.69 g/mol), enhancing crystallinity for purification .
Amide Bond Formation
The carboxylic acid undergoes condensation with amines to generate bioactive derivatives:
Notably, coupling with 4-aminopiperidines using EDC/HOBt produced compounds with IC₅₀ values < 100 nM against protein kinase B (PKB) .
Oxidation Reactions
The methyl group at N-7 undergoes controlled oxidation:
-
MnO₂ in chloroform : Converts -CH₃ to -CHO (aldehyde), enabling further derivatization .
-
m-CPBA (meta-chloroperbenzoic acid) : Oxidizes thioether (-SMe) to sulfoxide (-SOCH₃) in related pyrrolopyrimidines .
Cyclization and Ring Functionalization
The core structure serves as a scaffold for complex heterocycles:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| NH₂OH·HCl, NaOH | Ethanol, 70°C, 8 hr | Oxazole-fused derivatives | Antimalarial agents | |
| PCl₅, POCl₃ | Reflux, 4 hr | Chlorinated intermediates | CDK4/6 inhibitors |
For instance, cyclization with hydroxylamine yields oxazole hybrids showing IC₅₀ = 0.21–0.53 μM against Plasmodium falciparum CDPK4 .
Catalytic Cross-Coupling
Palladium-mediated reactions enable C-C bond formation:
These methods have been employed to introduce lipophilic groups (e.g., cyclohexyl, benzyl) that enhance target binding in kinase assays .
Decarboxylation Pathways
Under thermal or basic conditions:
-
Thermal decarboxylation : At 200°C in DMF, eliminates CO₂ to form 4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Base-mediated : NaOH (2M) in EtOH/H₂O (80°C, 3 hr) achieves quantitative decarboxylation.
Solubility and Stability Data
Critical parameters influencing reaction design:
| Property | Value | Conditions | Source |
|---|---|---|---|
| Aqueous solubility | 1.2 mg/mL (pH 7.4) | 25°C | |
| Stability in DMSO | >24 months (-20°C) | 10 mM stock | |
| pKa (carboxylic acid) | 3.8 ± 0.2 | Potentiometric titration |
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics make it a candidate for the development of drugs targeting various diseases, particularly those involving kinase inhibition.
Kinase Inhibition
Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant activity against specific kinases, including LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. The inhibition of LRRK2 by this compound could lead to novel therapeutic strategies for neurodegenerative disorders .
Anticancer Activity
Studies have shown that pyrrolopyrimidine derivatives can possess anticancer properties by interfering with cellular signaling pathways involved in tumor growth and metastasis. The ability to selectively target cancer cells while sparing normal cells is a significant area of research .
Antimicrobial Properties
Emerging research suggests that this compound may also exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics or antifungal agents .
Case Studies
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Key structural differences among pyrrolo[2,3-d]pyrimidine derivatives are summarized below:
Key Observations:
- Electron Effects: The dimethylamino group (target compound) enhances nucleophilicity and solubility compared to chloro or sulfonyl groups .
- Bioactivity : Carboxamide derivatives (e.g., ) exhibit kinase inhibition, while dichloro analogues may serve as intermediates .
Key Observations:
- Catalytic Methods : Palladium catalysts (e.g., ) enable efficient aryl amination but with moderate yields (22.9–65%) .
- Scalability : Dichloro derivatives require further optimization for industrial-scale production .
Key Observations:
- Kinase Inhibition: Diamine derivatives () show explicit kinase targeting, while the dimethylamino compound’s activity is inferred .
- Intermediates : Carboxylic acid derivatives are versatile for further functionalization (e.g., esterification, amidation) .
Biological Activity
4-(Dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, also known by its hydrochloride form, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- CAS Number : 1432681-71-4
- Molecular Formula : C10H12N4O2
- Molecular Weight : 256.68 g/mol
- Purity : >95% .
Research indicates that compounds related to the pyrrolo[2,3-d]pyrimidine scaffold exhibit a range of biological activities primarily through their interactions with various kinases. Notably, certain derivatives have shown to selectively inhibit protein kinase B (PKB), which is crucial in regulating cell growth and survival pathways. This selective inhibition can lead to significant antitumor effects, as demonstrated in various in vivo studies .
Antitumor Activity
The compound has been investigated for its antitumor properties. In studies involving human tumor xenografts in nude mice, derivatives of pyrrolo[2,3-d]pyrimidine exhibited potent inhibition of tumor growth at well-tolerated doses. The mechanism involves modulation of key signaling pathways associated with cell proliferation and apoptosis .
Antioxidant Properties
Some pyrimidine derivatives have shown promising antioxidant activities. For instance, compounds derived from this scaffold were tested against oxidative stress markers and demonstrated significant protective effects against cellular damage induced by free radicals .
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes involved in cancer progression. For example, it has been linked to the modulation of lipoxygenase activity, which plays a role in inflammatory processes and cancer metastasis .
Case Studies and Research Findings
Q & A
Basic: What are the key synthesis strategies for 4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. A common approach starts with substituted phenylacetic acids, which are converted into pyrrolo[2,3-d]pyrimidine intermediates via formamidine cyclization (5–6 steps) . Intramolecular cyclization under sodium methoxide is critical for forming the pyrrolo-pyrimidine core . For the dimethylamino group, nucleophilic substitution (e.g., using dimethylamine) on a 4-chloro precursor is employed, followed by carboxylation at position 6 using ester hydrolysis or oxidation . Reaction conditions (e.g., reflux in isopropanol with HCl for amine coupling) must be optimized to avoid side products .
Basic: How is this compound characterized analytically, and what spectral markers are critical?
Methodological Answer:
Key characterization tools include:
- 1H NMR : Look for signals at δ ~3.6–3.8 ppm (dimethylamino protons), δ ~6.3–6.4 ppm (pyrrole C5-H), and δ ~11 ppm (NH protons) .
- 13C NMR : The carboxylate carbon typically appears at ~170 ppm .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with methanol/water gradients .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced: How do structural modifications (e.g., substituent position) influence kinase inhibition activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Position 4 : Dimethylamino groups enhance selectivity for tyrosine kinases (e.g., VEGFR-2) by mimicking ATP’s adenine binding .
- Position 6 : Carboxylic acid improves solubility but may reduce cell permeability; ester prodrugs (e.g., ethyl esters) are often used in vitro .
- Position 7 : Methyl substitution stabilizes the fused ring system, as shown by 7-methyl analogs exhibiting 2–3× higher IC50 values compared to non-methylated derivatives .
- Substituent conflicts : Bulky groups at position 6 (e.g., naphthylmethyl) reduce activity due to steric hindrance in kinase pockets .
Advanced: What strategies optimize solubility and bioavailability without compromising target binding?
Methodological Answer:
- Prodrug design : Convert the carboxylic acid to esters (e.g., isopropyl ester) for passive diffusion, followed by esterase-mediated hydrolysis in vivo .
- Salt formation : Use sodium or potassium salts to enhance aqueous solubility (tested via shake-flask method at pH 7.4) .
- Co-crystallization : Co-administer with cyclodextrins or surfactants (e.g., Poloxamer 407) to improve dissolution rates .
Advanced: How can mechanistic studies elucidate its interaction with kinase targets?
Methodological Answer:
- Kinase assays : Use fluorescence polarization (FP) or TR-FRET to measure IC50 values against recombinant kinases (e.g., EGFR, FGFR) .
- Molecular docking : Align the compound’s structure with kinase ATP-binding pockets (PDB: 1M17) using AutoDock Vina; validate with mutagenesis (e.g., T790M mutation in EGFR) .
- Cellular assays : Assess downstream signaling (e.g., phosphorylated ERK levels via Western blot) in cancer cell lines (e.g., HCT-116) .
Advanced: How to resolve contradictions in activity data across analogs with similar substituents?
Methodological Answer:
- Meta-analysis : Compare IC50 values of analogs (e.g., 4-dimethylamino vs. 4-chloro derivatives) across multiple kinase panels to identify off-target effects .
- Crystallography : Resolve X-ray structures of kinase-ligand complexes to confirm binding modes (e.g., hydrogen bonding with hinge region residues like Cys773 in EGFR) .
- Solubility-adjusted assays : Normalize activity data by compound solubility (measured via nephelometry) to distinguish true potency from artifact .
Advanced: What computational methods predict metabolic stability of this compound?
Methodological Answer:
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate metabolic liabilities (e.g., CYP3A4-mediated oxidation of dimethylamino groups) .
- MD simulations : Simulate liver microsomal metabolism (e.g., using GROMACS) to identify vulnerable sites (e.g., N-demethylation at position 4) .
- In vitro validation : Incubate with human hepatocytes and analyze metabolites via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
